molecular formula C20H22N4O B1666798 3-Methoxy-7H-8-methyl-11-((3'-amino)propylamino)benzo(e)pyrido(4,3-b)indole CAS No. 133712-11-5

3-Methoxy-7H-8-methyl-11-((3'-amino)propylamino)benzo(e)pyrido(4,3-b)indole

Cat. No. B1666798
M. Wt: 334.4 g/mol
InChI Key: ZRXYNJUDISKEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BePI is a specific intercalator of both double and triple-helical DNA.

Scientific Research Applications

DNA-Binding Properties

3-Methoxy-7H-8-methyl-11-((3'-amino)propylamino)benzo(e)pyrido(4,3-b)indole, also known as BePI, has been studied for its DNA-binding properties. Research indicates that BePI and its derivatives exhibit self-association in solution and bind to DNA, possibly forming multimers in the process. Such interactions don't interfere with the binding between the ligand and DNA at specific concentrations (Pilch et al., 1993).

Binding Geometries with Polynucleotides

BePI's binding modes with respect to double helical and triple helical polynucleotides have been explored. Studies suggest that the ligands are intercalated for all polynucleotides, implying their potential in stabilizing DNA structures (Kim et al., 1997).

Antitumor Activity

BePI derivatives have shown promise as antineoplastic agents. Their synthesis and testing for antitumor activity in various experimental models indicate their potential in cancer therapy (Nguyen et al., 1990).

Intercalation into DNA

BePI has been characterized for its ability to intercalate into both double-helical and triple-helical DNA. This preferential binding and stabilization, particularly with triple helical DNA, are significant for understanding DNA interactions and potential therapeutic applications (Pilch et al., 1993).

Chemical Reactivity in Double-Stranded DNA

Research has also delved into the chemical reactivity changes in double-stranded DNA upon binding with BePI. These studies have provided insights into the conformational changes induced in DNA, which is crucial for understanding the ligand's interactions with genetic material (Bailly et al., 1995).

properties

CAS RN

133712-11-5

Product Name

3-Methoxy-7H-8-methyl-11-((3'-amino)propylamino)benzo(e)pyrido(4,3-b)indole

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N'-(5-methoxy-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-16-yl)propane-1,3-diamine

InChI

InChI=1S/C20H22N4O/c1-12-11-23-20(22-9-3-8-21)18-17-15-6-5-14(25-2)10-13(15)4-7-16(17)24-19(12)18/h4-7,10-11,24H,3,8-9,21H2,1-2H3,(H,22,23)

InChI Key

ZRXYNJUDISKEAO-UHFFFAOYSA-N

SMILES

CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)OC)NCCCN

Canonical SMILES

CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)OC)NCCCN

Appearance

Solid powder

Other CAS RN

133712-11-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-methoxy-7H-8-methyl-11-((3'-amino)propylamino)benzo(e)pyrido(4,3-b)indole
BePI
MMAPA-BePI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-7H-8-methyl-11-((3'-amino)propylamino)benzo(e)pyrido(4,3-b)indole

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